1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one is a complex organic compound notable for its unique structural features, which include a benzofuran core, a hydroxyl group, and a methoxybenzoyl moiety. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound's synthesis and characterization have been documented in various studies, highlighting its relevance in organic synthesis and potential therapeutic applications. It is classified under the category of benzofuran derivatives, which are known for their diverse biological activities.
1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one falls under the classification of organic compounds, specifically as a ketone due to the presence of the carbonyl group in its structure. Its molecular formula is , with a molecular weight of approximately 324.3 g/mol.
The synthesis of 1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one typically involves several key steps:
These methods can be adjusted based on desired yields and purity levels, often involving purification techniques such as column chromatography to isolate the final compound.
The molecular structure of 1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one can be represented using various chemical notation systems:
| Property | Value |
|---|---|
| CAS Number | 106206-63-7 |
| Molecular Formula | |
| Molecular Weight | 324.3 g/mol |
| IUPAC Name | 1-[6-hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethanone |
| InChI Key | FCAWZCPCUJNEKG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=CC(=C(C=C12)C(=O)C)O)C(=O)C3=CC=C(C=C3)OC |
The structure features multiple functional groups that contribute to its chemical reactivity and biological activity.
1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome and yield of these reactions.
The mechanism of action for 1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one primarily involves its interaction with specific molecular targets within biological systems. Research suggests that this compound may inhibit certain enzymes or modulate signaling pathways associated with disease processes. Understanding these interactions requires detailed studies to elucidate the exact molecular targets involved .
The physical properties of 1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one include:
Key chemical properties include:
The compound's stability and reactivity are influenced by its functional groups, particularly the hydroxyl and carbonyl groups, which participate in hydrogen bonding and other intermolecular interactions .
The applications of 1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one span several scientific fields:
The ongoing research into this compound highlights its versatility and potential impact across multiple disciplines .
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7